Leustroducsin B -

Leustroducsin B

Catalog Number: EVT-1549769
CAS Number:
Molecular Formula: C34H56NO10P
Molecular Weight: 669.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
[3-[8-(2-Aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 6-methyloctanoate is a natural product found in Streptomyces platensis with data available.
Overview

Leustroducsin B is a complex natural product belonging to the phoslactomycin family, originally isolated from the soil bacterium Streptomyces platensis in 1993. This compound has garnered attention due to its diverse biological activities and unique structural characteristics, which make it a subject of interest in synthetic organic chemistry and pharmacology. Leustroducsin B exhibits significant potential in various scientific applications, particularly in the fields of medicine and biochemistry.

Source and Classification

Leustroducsin B was first identified in a culture broth derived from Streptomyces platensis SANK 60191. It is classified as a member of the phoslactomycin family, which is known for its complex molecular structures and biological activities. The classification of Leustroducsin B can be further detailed as follows:

  • Family: Phoslactomycins
  • Source: Streptomyces platensis
  • Biological Activity: Antimicrobial properties and potential therapeutic applications.
Synthesis Analysis

Methods and Technical Details

The synthesis of Leustroducsin B has been approached through various methods, with a focus on convergent strategies that enhance efficiency and reduce the number of synthetic steps. Notable methodologies include:

  1. Retrosynthetic Analysis: A highly convergent total synthesis was achieved through a strategic disconnection into three fragments, allowing for efficient coupling of intermediates .
  2. Key Reactions:
    • Zinc-ProPhenol-Catalyzed Aldol Reaction: Used to set stereochemistry in high yields.
    • Palladium-Catalyzed Asymmetric Allylic Alkylation: Employed to form critical carbon-carbon bonds.
    • Silicon-Mediated Cross-Coupling: Facilitated the connection of complex fragments .

The total synthesis was completed in 39 steps, significantly reducing the number of steps compared to previous methods.

Molecular Structure Analysis

Leustroducsin B has a complex molecular structure characterized by multiple functional groups and stereocenters. The molecular formula is C23H31O5C_{23}H_{31}O_5, with a molecular weight of approximately 397.49 g/mol. Key features include:

  • Functional Groups: Hydroxy groups, carbonyls, and ether linkages.
  • Stereochemistry: The compound contains several stereocenters that contribute to its biological activity.

Structural Data

  • Chemical Structure: The detailed structure includes a lactone ring and various substituents that influence its reactivity and biological properties.
Chemical Reactions Analysis

Leustroducsin B can undergo several chemical transformations that are crucial for its synthesis and potential modifications:

  1. Enzymatic Hydrolysis: Transformation of Leustroducsin H to Leustroducsin B involves enzymatic hydrolysis of phosphate groups, demonstrating its biochemical reactivity .
  2. Coupling Reactions: The synthesis employs Julia coupling reactions and Stille reactions to form key segments of the molecule .

These reactions highlight the versatility of Leustroducsin B's structure in synthetic chemistry.

Mechanism of Action

The mechanism by which Leustroducsin B exerts its biological effects is not fully understood but is believed to involve interaction with cellular targets that disrupt normal cellular functions. Preliminary studies suggest that it may act through:

  • Inhibition of Enzymatic Activity: Potentially affecting pathways related to cell growth and division.
  • Membrane Disruption: Interaction with lipid membranes leading to cytotoxic effects on target cells.

Further research is needed to elucidate the precise mechanisms involved.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically isolated as a white or off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; requires careful handling during storage.
  • Reactivity: Can participate in various chemical reactions due to its functional groups, making it amenable to further synthetic modifications.

Relevant data indicate that Leustroducsin B maintains stability under controlled conditions but may degrade under extreme environmental factors.

Applications

Leustroducsin B has several scientific uses, primarily attributed to its biological activities:

  • Antimicrobial Research: Investigated for potential applications in treating bacterial infections.
  • Pharmaceutical Development: Explored as a lead compound for developing new therapeutic agents due to its complex structure and biological properties.
  • Synthetic Organic Chemistry: Serves as a model compound for studying synthetic methodologies due to its challenging structure.
Introduction to Leustroducsin B

Discovery and Natural Occurrence

Leustroducsin B was first isolated in 1993 from the fermentation broth of Streptomyces platensis SANK 60191, an actinomycete strain obtained from Japanese soil samples. It was identified as one of three metabolites (leustroducsins A, B, and C) during a screen for compounds inducing colony-stimulating factor (CSF) production in bone marrow stromal cells [1]. The name "leustroducsin" reflects its ability to induce leukocyte (leustro-) growth and differentiation (-ducsin). Production occurs through submerged aerobic fermentation, with optimal yields observed at 27°C over 96 hours in complex media containing glucose and soybean meal. Taxonomic analysis confirmed the producing strain as Streptomyces platensis using morphological, cultural, and biochemical characteristics [1].

Structural Classification within the Phoslactomycin Family

Leustroducsin B belongs to the phoslactomycin (PLM) family of polyketide-nonribosomal peptide hybrid natural products, characterized by several conserved structural motifs [3] [7]:

  • Core scaffold: An α,β-unsaturated δ-lactone ring
  • Functional groups: A phosphate ester at C9 and a tertiary alcohol at C8
  • Lipophilic appendage: A conjugated (Z,Z)-diene terminating in a cyclohexyl group at C15
  • Amino substituent: A 2-aminoethyl chain attached to the C8 alcohol

Table 1: Structural Comparison of Leustroducsin B with Key Phoslactomycins

CompoundR₁ (C21)R₂ (C18)Cyclohexyl SubstituentBioactivity Highlights
Leustroducsin BOHHUnmodifiedCSF induction, PP2A inhibition
Phoslactomycin BOHHAcetylatedAntifungal activity
Phoslactomycin FOHOHPropionylatedEnhanced cytotoxicity
Leustroducsin HOHHNoneReduced bioactivity
CytostatinHHUnmodifiedPP2A inhibition

Leustroducsin B specifically differs from phoslactomycins in its C15-C16 diene configuration and the absence of acyl modifications on the cyclohexyl ring. Its absolute configuration was established as 5R,6S,8S,9R,10R,22S through X-ray crystallography and synthetic comparisons [5] [7]. The compound exhibits structural relationships with fostriecin and sultriecin, though these lack the characteristic cyclohexyl-diene system [7].

Biological Significance and Research Motivation

Leustroducsin B exhibits dual biological significance that has driven sustained research interest:

  • Hematopoietic Modulation: At nanomolar concentrations (ED₅₀ = 40-200 ng/mL), it potently induces bone marrow stromal cells to produce granulocyte colony-stimulating factor (G-CSF) and granulocyte-macrophage colony-stimulating factor (GM-CSF) at levels comparable to interleukin-1β [1]. This activity suggested therapeutic potential for neutropenia recovery.

  • Targeted Enzyme Inhibition: Leustroducsin B is a highly selective inhibitor of serine/threonine protein phosphatase 2A (PP2A) with IC₅₀ values in the nanomolar range. It exhibits >10,000-fold selectivity over protein phosphatase 1 (PP1) [3] [7]. This inhibition occurs through covalent modification of Cys-269 in the PP2A catalytic subunit via conjugate addition to the α,β-unsaturated lactone [7].

Table 2: Key Biological Activities of Leustroducsin B

Activity TypeTarget/Cell SystemPotencyFunctional Outcome
CSF InductionMurine bone marrow stromal cellsED₅₀ 40-200 ng/mLHematopoietic differentiation
PP2A InhibitionPurified enzymeIC₅₀ ~15 nMCell cycle arrest
Antitumor ActivityP388 murine leukemia cellsIC₅₀ 0.14 μMCytostasis
Antifungal ActivityBotrytis cinereaMIC 1.56 μg/mLMycelial growth inhibition

The structural complexity combined with promising bioactivities has motivated extensive synthetic, biosynthetic, and mechanistic studies aimed at: 1) Developing efficient production routes; 2) Elucidating structure-activity relationships; and 3) Creating analogs with improved pharmaceutical properties [2] [5] [6].

Properties

Product Name

Leustroducsin B

IUPAC Name

[3-[8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 6-methyloctanoate

Molecular Formula

C34H56NO10P

Molecular Weight

669.8 g/mol

InChI

InChI=1S/C34H56NO10P/c1-4-25(3)11-6-9-16-32(37)43-29-15-10-13-26(23-29)12-7-8-14-28(36)24-31(45-46(40,41)42)34(39,21-22-35)20-19-30-27(5-2)17-18-33(38)44-30/h7-8,12,14,17-20,25-31,36,39H,4-6,9-11,13,15-16,21-24,35H2,1-3H3,(H2,40,41,42)

InChI Key

ZYSAHMPRXHPPAK-UHFFFAOYSA-N

SMILES

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCCCC(C)CC)O)OP(=O)(O)O)O

Synonyms

leustroducsin B
LSN B

Canonical SMILES

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCCCC(C)CC)O)OP(=O)(O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.